Pemetrexed L-Glutamic Acid Benzyl Dimethyl Triester
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Overview
Description
Pemetrexed L-Glutamic Acid Benzyl Dimethyl Triester: is a synthetic compound with the molecular formula C₃₄H₃₈N₆O₉ and a molecular weight of 674.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pemetrexed L-Glutamic Acid Benzyl Dimethyl Triester involves multiple steps, starting from the basic building blocks of Pemetrexed and L-Glutamic Acid. The process typically includes:
Formation of Pemetrexed Intermediate: This involves the reaction of 2,4-diamino-6-hydroxypyrimidine with 4-(bromomethyl)benzoic acid under basic conditions to form an intermediate compound.
Coupling with L-Glutamic Acid: The intermediate is then coupled with L-Glutamic Acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Protection and Esterification: The carboxyl groups of L-Glutamic Acid are protected using benzyl groups, and the resulting compound is esterified with dimethyl sulfate to form the final triester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the Pemetrexed intermediate and L-Glutamic Acid derivatives.
Automated Coupling Reactions: Use of automated reactors for the coupling and protection steps to ensure consistency and yield.
Purification: High-performance liquid chromatography (HPLC) and crystallization techniques are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Pemetrexed L-Glutamic Acid Benzyl Dimethyl Triester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using oxidizing agents like potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Yields Pemetrexed and L-Glutamic Acid derivatives.
Oxidation: Produces oxidized aromatic compounds.
Substitution: Results in various substituted benzyl derivatives.
Scientific Research Applications
Pemetrexed L-Glutamic Acid Benzyl Dimethyl Triester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester hydrolysis and substitution reactions.
Biology: Employed in studies of enzyme interactions and metabolic pathways involving glutamic acid derivatives.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Pemetrexed L-Glutamic Acid Benzyl Dimethyl Triester involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in folate metabolism, similar to Pemetrexed.
Pathway Modulation: It affects pathways related to nucleotide synthesis and amino acid metabolism, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A well-known antifolate chemotherapy drug.
L-Glutamic Acid: A common amino acid involved in various metabolic processes.
Benzyl Esters: A class of compounds used in organic synthesis and as protecting groups.
Uniqueness
Pemetrexed L-Glutamic Acid Benzyl Dimethyl Triester is unique due to its combined structural features, which allow it to interact with multiple biological targets and undergo diverse chemical reactions. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C34H38N6O9 |
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Molecular Weight |
674.7 g/mol |
IUPAC Name |
dimethyl (2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate |
InChI |
InChI=1S/C34H38N6O9/c1-47-27(42)17-15-24(32(45)48-2)37-26(41)16-14-25(33(46)49-19-21-6-4-3-5-7-21)38-30(43)22-11-8-20(9-12-22)10-13-23-18-36-29-28(23)31(44)40-34(35)39-29/h3-9,11-12,18,24-25H,10,13-17,19H2,1-2H3,(H,37,41)(H,38,43)(H4,35,36,39,40,44)/t24-,25-/m0/s1 |
InChI Key |
BZESSKNSBQWQGW-DQEYMECFSA-N |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CCC3=CNC4=C3C(=O)NC(=N4)N |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)CCC(C(=O)OCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CCC3=CNC4=C3C(=O)NC(=N4)N |
Origin of Product |
United States |
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